N-methylpyrazolo[1,5-a]pyridin-2-amine;hydrochloride
Description
N-Methylpyrazolo[1,5-a]pyridin-2-amine hydrochloride is a heterocyclic compound featuring a fused pyrazole-pyridine core with a methylamine substituent at position 2. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical applications. This compound is structurally analogous to kinase inhibitors and antimicrobial agents, with its activity influenced by the pyrazolo[1,5-a]pyridine scaffold and substituent modifications .
Properties
Molecular Formula |
C8H10ClN3 |
|---|---|
Molecular Weight |
183.64 g/mol |
IUPAC Name |
N-methylpyrazolo[1,5-a]pyridin-2-amine;hydrochloride |
InChI |
InChI=1S/C8H9N3.ClH/c1-9-8-6-7-4-2-3-5-11(7)10-8;/h2-6H,1H3,(H,9,10);1H |
InChI Key |
YMGKGJWXMNPSKK-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NN2C=CC=CC2=C1.Cl |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of pyrazolo[1,5-a]pyridine derivatives, including N-methylpyrazolo[1,5-a]pyridin-2-amine, typically involves the condensation of N-amino-2-iminopyridines with β-dicarbonyl compounds under oxidative conditions. A prominent method employs acetic acid as a solvent and molecular oxygen (O₂) as a green oxidant to promote cross-dehydrogenative coupling (CDC) reactions, which efficiently generate the fused heterocyclic ring system.
Reaction Mechanism Overview
The preparation involves:
- Nucleophilic Addition : The enol form of the β-dicarbonyl compound adds to the N-amino-2-iminopyridine.
- Oxidative Dehydrogenation : Molecular oxygen oxidizes the intermediate to form a cyclized product.
- Cyclization and Dehydration : The intermediate undergoes ring closure and loss of water to yield the pyrazolo[1,5-a]pyridine core.
Two mechanistic routes are proposed: either oxidative dehydrogenation precedes cyclization or vice versa.
Representative Experimental Data
| Entry | Molar Equiv. Acid | Atmosphere | Yield of Pyrazolo[1,5-a]pyridine (%) |
|---|---|---|---|
| 1 | 2 (HOAc) | Air | 34 |
| 2 | 4 (HOAc) | Air | 52 |
| 3 | 6 (HOAc) | Air | 74 |
| 4 | 6 (HOAc) | O₂ | 94 |
| 5 | 6 (HOAc) | Argon | 6 |
| 6 | 1 (p-TSA) | O₂ | 39 |
| 7 | 2 (p-TSA) | O₂ | 41 |
| 8 | 1 (TFA) | O₂ | 48 |
| 9 | 2 (TFA) | O₂ | 55 |
Reaction conditions: N-amino-2-iminopyridine (3 mmol), ethyl acetoacetate (3 mmol), ethanol (10 mL), 130 °C, 18 h.
This table highlights the significant improvement in yield when acetic acid is used in excess under an oxygen atmosphere, emphasizing the importance of oxidative conditions and acid concentration in the synthesis.
Specific Procedure for N-methylpyrazolo[1,5-a]pyridin-2-amine; hydrochloride
While the exact preparation of the hydrochloride salt of N-methylpyrazolo[1,5-a]pyridin-2-amine is less frequently detailed in literature, the general approach involves:
- Synthesizing the free base N-methylpyrazolo[1,5-a]pyridin-2-amine via the CDC reaction described above.
- Subsequent treatment of the free base with hydrochloric acid (HCl) in a suitable solvent (e.g., ethanol or diethyl ether) to afford the hydrochloride salt as a crystalline solid.
This salt formation step enhances compound stability and facilitates purification.
Alternative Synthetic Routes
Other methods reported for related pyrazolo-fused heterocycles involve:
- Multi-step reactions starting from 5-amino-3-methylpyrazole and diethyl malonate, followed by chlorination and nucleophilic substitution steps to introduce amine functionalities.
- Suzuki coupling reactions to functionalize the pyrazolo core, although these are more applicable to pyrazolo[1,5-a]pyrimidine derivatives rather than the pyridine analogs.
These routes are generally more complex and less direct than the CDC method but useful for diversely substituted derivatives.
Summary Table of Preparation Methods
| Method | Key Reagents & Conditions | Yield Range | Notes |
|---|---|---|---|
| CDC reaction with HOAc & O₂ | N-amino-2-iminopyridine + β-dicarbonyl, HOAc, O₂, EtOH, 130 °C, 18 h | Up to 94% | Direct, green oxidant, mild conditions |
| Multi-step synthesis | 5-amino-3-methylpyrazole + diethyl malonate, chlorination, substitution, Suzuki coupling | 60–90% | Multi-step, functional group diversity |
| Salt formation | Free base + HCl in ethanol or ether | Quantitative | Crystallization of hydrochloride salt |
Chemical Reactions Analysis
Types of Reactions
N-methylpyrazolo[1,5-a]pyridin-2-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reduction reactions are used to remove oxygen or add hydrogen to the compound.
Substitution: Substitution reactions involve the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but generally involve controlled temperatures and pH levels to optimize the reaction outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrazolo[1,5-a]pyridine scaffold.
Scientific Research Applications
N-methylpyrazolo[1,5-a]pyridin-2-amine;hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Mechanism of Action
The mechanism of action of N-methylpyrazolo[1,5-a]pyridin-2-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, which can lead to the modulation of various biological processes. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may interact with key proteins involved in cell signaling and metabolism .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Variations
Triazolo[1,5-a]pyridines (e.g., 5-(2-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine (14d)):
- Synthesis : Higher yields (78.6–84.3%) compared to pyrazolo derivatives, possibly due to electron-donating substituents (e.g., methoxy or methyl groups) stabilizing intermediates .
- Biological Relevance : Demonstrated JAK/HDAC dual inhibitory activity, suggesting broader kinase targeting than pyrazolo derivatives .
Pyrazolo[1,5-a]pyrimidines (e.g., 5-chloropyrazolo[1,5-a]pyrimidin-2-amine):
- Structural Difference : Incorporates a pyrimidine ring instead of pyridine, increasing nitrogen content and polarity.
- Synthetic Routes : Suzuki coupling and iodination (75–90% yields) enable diverse substituent introduction .
- Bioactivity : TRK inhibitors (e.g., compound 7g) show antitumor efficacy, highlighting the role of halogen substituents (Cl, F) in enhancing target binding .
Substituent Modifications
Halogenated Derivatives (e.g., 5-chloro-N-(4-methanesulfonylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine):
- Impact : Chloro and trifluoromethyl groups improve metabolic stability and membrane permeability.
- Activity : 5-chloro derivatives (CAS 1785622-20-9) exhibit kinase inhibition, with IC₅₀ values <100 nM in TRK-dependent models .
Hydrochloride Salts (e.g., 2-cyclopropylpyrazolo[1,5-a]pyrimidin-6-amine hydrochloride):
- Solubility : Hydrochloride salts (e.g., C9H11ClN4, MW 210.67) show 2–3× higher aqueous solubility than free bases, critical for in vivo applications .
Aryl-Substituted Analogues (e.g., 5-(4-hydroxy-3-methoxyphenyl)-dihydropyrazolo[1,5-a]pyrimidine):
- Physicochemical Properties : Methoxy and hydroxy groups increase polarity (C, 60.53%; H, 4.56% in 4c vs. 51.46% C in 4m), affecting bioavailability .
Key Takeaways
- Structural Flexibility : Pyrazolo[1,5-a]pyridine derivatives offer tunable pharmacokinetics via substituent modifications (e.g., Cl, CF₃, aryl groups) .
- Synthetic Advantages : Triazolo derivatives achieve higher yields due to stabilized intermediates, while pyrimidine variants enable potent kinase inhibition .
- Bioactivity : Halogenation and hydrochloride salt formation are critical for optimizing solubility and target engagement in drug discovery .
Biological Activity
N-methylpyrazolo[1,5-a]pyridin-2-amine;hydrochloride is a heterocyclic compound that has garnered attention for its significant biological activities, particularly in medicinal chemistry. This article delves into the compound's structure, synthesis, biological interactions, and therapeutic potential, supported by data tables and research findings.
Chemical Structure and Properties
The molecular formula of this compound is CHN·HCl, with a molecular weight of 183.68 g/mol. The compound features a fused pyrazole and pyridine structure, characterized by a methyl group attached to the nitrogen atom of the pyrazole ring. This structural configuration enhances its solubility and biological activity, making it a valuable building block in medicinal chemistry.
Synthesis Methods
Various synthetic approaches have been developed for producing this compound, allowing for the generation of diverse derivatives. Common methods include:
- Condensation Reactions : Utilizing appropriate amines and carbonyl compounds.
- Cyclization Techniques : Involving the reaction of 1H-pyrazoles with pyridine derivatives under specific conditions.
These methods facilitate the exploration of structure-activity relationships (SAR) that are crucial for optimizing biological activity.
Biological Activity
This compound exhibits various pharmacological properties:
Antimycobacterial Activity
Research indicates that pyrazolo[1,5-a]pyrimidine derivatives, closely related to this compound, have shown potent inhibitory effects against Mycobacterium tuberculosis (M.tb). For instance, studies demonstrate that certain derivatives can inhibit mycobacterial ATP synthase effectively, leading to significant reductions in bacterial growth .
Enzymatic Inhibition
The compound has been noted for its ability to selectively modulate enzyme activities. It has shown potential as an inhibitor of various protein targets involved in disease pathways. This includes interactions with SIRT6, which is implicated in metabolic regulation and cancer progression .
Anticancer Potential
The structural similarities between this compound and other known anticancer agents suggest its potential in oncology. Preliminary studies indicate that it may induce apoptosis in cancer cells while exhibiting lower toxicity compared to other derivatives .
Comparative Analysis with Related Compounds
The following table summarizes the characteristics of this compound compared to other pyrazolo-pyridine derivatives:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| This compound | Fused pyrazole-pyridine | Selective SIRT6 modulation with low toxicity |
| Pyrazolo[1,5-a]pyridine | Fused pyrazole-pyridine | Strong anticancer activity |
| 4-Amino-pyrazolo[1,5-a]pyridine | Substituted pyrazolo-pyridine | Potential anti-inflammatory properties |
| 3-Methylpyrazolo[1,5-a]pyridine | Methyl-substituted variant | Increased lipophilicity enhances bioavailability |
Case Studies and Research Findings
Recent studies have highlighted the potential applications of this compound in treating complex diseases:
- Antitubercular Activity : A focused library of analogues was synthesized to explore their activity against M.tb, revealing several compounds with promising in vitro efficacy .
- Mechanism of Action : Investigations into the mechanism revealed that some compounds did not affect traditional targets such as cell wall biosynthesis or iron uptake pathways but instead may act through unique mechanisms that warrant further exploration .
- Therapeutic Development : The compound's ability to modulate key biological pathways positions it as a candidate for drug development aimed at addressing unmet medical needs in infectious diseases and cancer .
Q & A
Basic Research Questions
Q. What are the key synthetic methodologies for preparing N-methylpyrazolo[1,5-a]pyridin-2-amine hydrochloride?
- The synthesis typically involves cyclization of pyridine or pyrimidine precursors. For example, one-pot reactions using reagents like DMF-DMA and hydroxylamine hydrochloride can generate intermediates, followed by cyclization with TFAA or alkylation with methyl groups . Nucleophilic aromatic substitution or alkylation of the amine group may introduce the N-methyl substituent . Purification via column chromatography and characterization by NMR (¹H/¹³C) and mass spectrometry are critical for validation .
Q. How can researchers confirm the structural integrity of N-methylpyrazolo[1,5-a]pyridin-2-amine hydrochloride?
- X-ray crystallography is the gold standard for unambiguous structural confirmation, as demonstrated for related triazolopyridine derivatives . Complementary techniques include:
- ¹H/¹³C NMR : To verify substituent positions (e.g., methyl group at N-position, aromatic protons).
- High-resolution mass spectrometry (HRMS) : To confirm molecular formula.
- FT-IR : To identify amine and hydrochloride functional groups .
Q. What solvent systems are optimal for solubility and stability studies of this compound?
- Polar aprotic solvents (e.g., DMSO, DMF) enhance solubility due to the hydrochloride salt's ionic nature. Stability tests should monitor degradation under varying pH (1–13) and temperatures (25–60°C) using HPLC-UV . Avoid prolonged exposure to moisture, as hydrolysis of the pyrazolo ring may occur .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?
- Substituent variation : Introduce electron-withdrawing/donating groups (e.g., Cl, CF₃) at the 5-position to modulate electronic properties and receptor binding .
- Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like kinase domains or adenosine receptors .
- In vitro assays : Test derivatives in kinase inhibition (e.g., HER2) or receptor binding (e.g., CRF1) models, correlating IC₅₀ values with structural features .
Q. How should researchers address contradictory data in reported pharmacological activities?
- Assay standardization : Ensure consistent cell lines (e.g., HER2+ SK-BR-3 for anticancer studies) and control compounds (e.g., Tucatinib for kinase inhibition) .
- Metabolic stability : Evaluate cytochrome P450 interactions using liver microsomes to rule out off-target effects .
- Data normalization : Use Z-factor analysis to validate high-throughput screening results and minimize false positives .
Q. What strategies are effective for improving the bioavailability of pyrazolo[1,5-a]pyridine derivatives?
- Salt forms : Compare hydrochloride with mesylate or tosylate salts for enhanced solubility .
- Prodrug design : Conjugate the amine group with ester-linked moieties (e.g., acetyl) for passive diffusion, followed by enzymatic cleavage in vivo .
- Nanocarriers : Encapsulate in PEGylated liposomes to prolong circulation time, as shown for related microtubule inhibitors .
Q. How can computational methods predict metabolic pathways and toxicity risks?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
